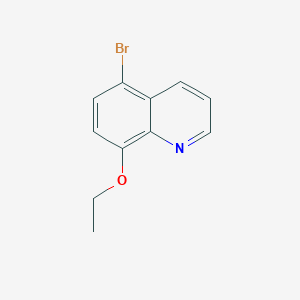

5-Bromo-8-ethoxyquinoline

説明

Historical Perspectives on Quinolines and Halogenated Heterocycles in Organic Synthesis

The journey of quinoline (B57606) chemistry began in 1834 when it was first isolated from coal tar by Friedlieb Ferdinand Runge. nih.govmdpi.com For a considerable time, coal tar remained the primary commercial source of quinoline. researchgate.net The late 19th century saw the development of seminal synthetic methods that are still recognized today, such as the Skraup synthesis in 1880, which involves the reaction of aniline (B41778) with glycerol (B35011) using sulfuric acid and an oxidizing agent. numberanalytics.com Other classical methods, including the Doebner-von Miller, Friedländer, and Conrad-Limpach syntheses, further expanded the accessibility of the quinoline ring system. numberanalytics.comtandfonline.com This foundational work unlocked the potential to create a multitude of derivatives.

Concurrently, the field of organic synthesis recognized the profound importance of halogenated heterocycles. sigmaaldrich.com These compounds, which feature one or more halogen atoms on a heterocyclic ring, serve as exceptionally versatile intermediates. sigmaaldrich.comresearchgate.net Halogens act as effective leaving groups and can direct further chemical transformations, particularly in cross-coupling reactions. researchgate.net The introduction of a halogen, such as bromine, into a heterocyclic framework like quinoline is a pivotal strategy in synthetic chemistry, enabling the construction of more complex and functionally diverse molecules. researchgate.netmdpi.com

The Chemical Significance of 8-Substituted Quinolines and Brominated Organic Compounds

Brominated organic compounds are staples in organic synthesis. hud.ac.ukacs.orgnih.gov The carbon-bromine bond is a reactive site that facilitates a wide range of transformations. researchgate.net Bromination is considered one of the most important reactions in synthetic organic chemistry, providing building blocks for numerous applications. hud.ac.uknih.govtestbook.com Bromo-substituted compounds are key precursors for nucleophilic substitution, the formation of Grignard reagents, and, notably, for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.net

Rationale for Focused Academic Inquiry into the 5-Bromo-8-ethoxyquinoline Scaffold

The academic focus on the this compound scaffold stems from the strategic combination of its three key components: the quinoline core, the bromine substituent at position 5, and the ethoxy group at position 8.

The Quinoline Core: As a "privileged structure" in medicinal chemistry, the quinoline ring system is frequently found in bioactive natural products and synthetic pharmaceuticals. researchgate.netrsc.org Its rigid, aromatic framework is readily modified to interact with biological targets. mdpi.com

The C5-Bromo Substituent: The bromine atom at the 5-position serves as a versatile synthetic "handle." Its presence allows for regioselective post-synthesis modifications through various cross-coupling reactions. This enables the introduction of a wide array of functional groups, facilitating the rapid generation of a library of derivatives for further study. The remote C5-halogenation of 8-substituted quinolines is a topic of significant research interest. rsc.org

The C8-Ethoxy Group: The ethoxy group at the 8-position significantly modulates the electronic properties of the quinoline ring. As an electron-donating group, it influences the reactivity of the ring system, including the ease of electrophilic substitution. For instance, the bromination of 8-methoxyquinoline (B1362559), a closely related compound, yields the 5-bromo derivative as the sole product in high yield. acgpubs.orgresearchgate.net The ethoxy group also impacts the molecule's lipophilicity and spatial conformation, which are critical parameters for its interaction with other molecules or biological systems.

The combination of these features makes this compound a valuable intermediate. It provides a stable, yet reactive, platform for developing more complex molecules with tailored properties for applications in materials science, agrochemicals, and pharmaceutical research. numberanalytics.comrsc.org

Overview of Current Research Trends Pertaining to Functionalized Quinoline Architectures

Contemporary research on quinoline chemistry is vibrant and multifaceted, moving beyond classical synthesis methods towards more efficient and innovative strategies. A major trend is the development of novel protocols for the construction and functionalization of the quinoline skeleton. nih.govtandfonline.com This includes:

Metal-Catalyzed Reactions: Transition metals like copper, cobalt, and silver are increasingly used to catalyze the synthesis of quinolines under milder conditions and with greater functional group tolerance. mdpi.com These methods often involve C-H activation pathways, providing efficient routes to substituted quinolines. mdpi.com

Green Chemistry Approaches: There is a growing emphasis on developing environmentally benign synthetic methods. researchgate.net This includes the use of microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, as well as solvent-free reactions and the use of eco-friendly catalysts. nih.govtandfonline.com

Quinoline Hybrids: A significant area of research involves the creation of hybrid molecules where the quinoline scaffold is linked to other pharmacophores, such as coumarins, triazoles, or benzofurans. nih.govresearchgate.net This molecular hybridization aims to create new chemical entities with potentially enhanced or novel biological activities. researchgate.net

Remote C-H Functionalization: Directly modifying a specific, remote C-H bond on the quinoline ring without pre-functionalization is a major challenge and a hot topic in organic synthesis. rsc.org Achieving regioselective functionalization at positions like C5 on an 8-substituted quinoline is a key goal, as it opens up new avenues for creating diverse molecular architectures. rsc.org

These trends highlight the continued evolution of quinoline chemistry, driven by the demand for new molecules with specific functions and the pursuit of more sustainable and efficient synthetic methodologies. researchgate.net

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 101422-06-4 |

| Molecular Formula | C₁₁H₁₀BrNO |

| Molecular Weight | 252.11 g/mol |

| SMILES Code | CCOC1=C2N=CC=CC2=C(Br)C=C1 |

Data sourced from available chemical databases. bldpharm.com

Table 2: Historical Synthesis Methods for the Quinoline Scaffold

| Synthesis Method | Year Developed | Key Reactants |

| Skraup Synthesis | 1880 | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent |

| Doebner-von Miller | 1881 | Aniline, α,β-Unsaturated Carbonyl Compound |

| Friedländer Synthesis | 1882 | 2-Aminobenzaldehyde (or Ketone), Compound with a Methylene (B1212753) Group |

| Conrad-Limpach | 1887 | Aniline, β-Ketoester |

| Pfitzinger Reaction | 1886 | Isatin, Carbonyl Compound |

This table summarizes key historical methods for constructing the core quinoline ring system. numberanalytics.comtandfonline.com

Structure

3D Structure

特性

IUPAC Name |

5-bromo-8-ethoxyquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO/c1-2-14-10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWRLGKQWWBICOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=C(C=C1)Br)C=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 8 Ethoxyquinoline and Its Precursors

Retrosynthetic Analysis of 5-Bromo-8-ethoxyquinoline

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis begins by identifying the key functional groups and bonds that can be formed through reliable chemical reactions.

Two primary disconnections are considered:

C5-Br Bond : The bond between the bromine atom and the quinoline (B57606) ring at the C5 position can be disconnected. This suggests an electrophilic aromatic substitution, specifically a bromination reaction, on the 8-ethoxyquinoline (B73301) precursor.

C8-O(ethyl) Bond : The ether linkage at the C8 position is another logical point for disconnection. This points to an O-alkylation reaction (specifically, an ethoxylation) of the 8-hydroxyquinoline (B1678124) core. This type of reaction is typically achieved via a Williamson ether synthesis.

Following these disconnections, the synthetic pathway is simplified to the synthesis of the 8-hydroxyquinoline scaffold itself. This core structure can be formed through well-established condensation reactions that construct the quinoline ring system from simpler aromatic amines. This step-wise deconstruction leads to readily available starting materials like o-aminophenol.

Conventional Synthesis Routes to the 8-Hydroxyquinoline and 8-Ethoxyquinoline Core

The construction of the fundamental quinoline structure and its subsequent ethoxylation are critical preliminary steps before the final bromination.

The synthesis of the 8-hydroxyquinoline (8-HQ) core is most commonly achieved through condensation reactions that build the heterocyclic pyridine (B92270) ring onto a benzene derivative. Two of the most prominent methods are the Skraup synthesis and the Friedländer synthesis. scispace.com

The Skraup synthesis is a widely used method for creating quinolines. In the context of 8-hydroxyquinoline, the reaction involves the cyclization of o-aminophenol with glycerol (B35011) in the presence of concentrated sulfuric acid and an oxidizing agent, such as the nitro group of o-nitrophenol. chemicalbook.com The glycerol dehydrates in the acidic medium to form acrolein (an α,β-unsaturated aldehyde), which then undergoes a conjugate addition with the o-aminophenol, followed by cyclization and oxidation to yield the aromatic quinoline ring. scispace.com

Table 1: Reagents and Conditions for Skraup Synthesis of 8-Hydroxyquinoline

| Reagent | Purpose | Typical Conditions |

|---|---|---|

| o-Aminophenol | Aromatic amine precursor | Starting material |

| Glycerol | Source of the three-carbon chain (acrolein) | Reactant, added to sulfuric acid |

| Concentrated Sulfuric Acid | Catalyst and dehydrating agent | Solvent and catalyst |

| o-Nitrophenol | Oxidizing agent | Added to drive the final aromatization step |

The Friedländer synthesis offers an alternative route, involving the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing a reactive methylene (B1212753) group (e.g., a ketone or aldehyde), but the Skraup method is frequently cited for 8-HQ production. scispace.com

Once 8-hydroxyquinoline is synthesized, the next step is the introduction of the ethoxy group at the C8 position. This is typically accomplished through a Williamson ether synthesis . This method involves two key steps:

Deprotonation : The phenolic hydroxyl group of 8-hydroxyquinoline is deprotonated using a suitable base to form a more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (NaOH).

Nucleophilic Substitution : The resulting 8-quinolinolate anion then acts as a nucleophile, attacking an ethylating agent in a nucleophilic substitution reaction (Sₙ2). Common ethylating agents include ethyl iodide (CH₃CH₂I), ethyl bromide (CH₃CH₂Br), or diethyl sulfate ((CH₃CH₂)₂SO₄).

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the Sₙ2 mechanism. The result is the formation of 8-ethoxyquinoline.

Table 2: Common Reagents for O-Alkylation of 8-Hydroxyquinoline

| Reagent Type | Examples | Role in Reaction |

|---|---|---|

| Base | Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃) | Deprotonates the hydroxyl group |

| Ethylating Agent | Ethyl Iodide (C₂H₅I), Diethyl Sulfate ((C₂H₅)₂SO₄) | Provides the ethyl group for substitution |

Regioselective Bromination Techniques at the C5 Position of 8-Ethoxyquinoline

The final and most crucial step in the synthesis is the selective introduction of a bromine atom at the C5 position of the 8-ethoxyquinoline ring. The existing substituents on the ring system—the activating ethoxy group on the benzene ring and the deactivating nitrogen atom in the pyridine ring—direct the position of the incoming electrophile.

Electrophilic aromatic substitution (EAS) is the standard method for halogenating aromatic rings. masterorganicchemistry.comfiveable.me In the case of 8-ethoxyquinoline, the ethoxy group is a strong activating, ortho-, para- directing group. This means it increases the electron density of the benzene portion of the molecule and directs incoming electrophiles to the positions ortho (C7) and para (C5) to itself.

Studies on the bromination of closely related 8-substituted quinolines, such as 8-methoxyquinoline (B1362559), have demonstrated high regioselectivity. The reaction of 8-methoxyquinoline with molecular bromine (Br₂) in a solvent like chloroform has been shown to yield 5-bromo-8-methoxyquinoline (B186703) as the sole product in high yield (92%). researchgate.net This high degree of selectivity for the C5 (para) position is attributed to a combination of electronic and steric factors. The C5 position is electronically favored as the para position relative to the strongly activating ethoxy group.

Common brominating agents for this type of reaction include:

Molecular Bromine (Br₂) : Often used in a chlorinated solvent.

N-Bromosuccinimide (NBS) : A milder source of electrophilic bromine, often used in solvents like acetonitrile (B52724) or with an acid catalyst. nih.gov

The reaction conditions are generally mild to prevent over-bromination (e.g., at the C7 position), which can occur under more forcing conditions. acgpubs.org

Directed ortho Metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "Directed Metalation Group" (DMG), which is a functional group containing a heteroatom that can coordinate to a strong organolithium base (e.g., n-butyllithium). organic-chemistry.orgbaranlab.org This coordination brings the base into proximity with a specific ortho-proton, facilitating its removal to form a lithiated intermediate. This intermediate can then be quenched with an electrophile, such as a bromine source, to install a substituent at that specific ortho position. nih.gov

In the context of 8-ethoxyquinoline, the oxygen atom of the ethoxy group can act as a DMG. The DoM mechanism would proceed as follows:

The oxygen of the C8-ethoxy group coordinates with an alkyllithium reagent.

The alkyllithium then deprotonates the closest ortho-position, which is the C7 position.

The resulting 7-lithio-8-ethoxyquinoline intermediate is then treated with an electrophilic bromine source (e.g., 1,2-dibromoethane or CBr₄) to yield 7-bromo-8-ethoxyquinoline.

Therefore, while DoM is a potent strategy for regioselective bromination, for 8-ethoxyquinoline it would direct the bromine atom to the C7 position , not the desired C5 position. Consequently, Directed ortho Metalation is not a suitable methodology for the synthesis of this compound but remains a valuable technique for accessing its C7-bromo isomer.

Modern and Sustainable Synthetic Approaches for this compound

Recent advancements in synthetic organic chemistry have emphasized the development of environmentally benign and efficient methodologies. These approaches aim to reduce reaction times, minimize waste, and avoid the use of hazardous reagents.

Modern synthetic strategies are increasingly moving towards greener alternatives to traditional methods. These include catalyst-free reactions, the use of microwave irradiation to accelerate reaction rates, and biocatalysis for highly selective transformations.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.ro A notable example is the microwave-enhanced Friedländer synthesis, which allows for the rapid, single-step, and convergent assembly of diverse 8-hydroxyquinolines. This catalyst- and protecting-group-free method has shown significantly improved reaction yields (from 34% with conventional heating to 72% with microwave irradiation) for the synthesis of halogenated 8-hydroxyquinolines, which are direct precursors to 8-alkoxyquinolines. nih.gov The synthesis of various quinoline derivatives has been successfully achieved using microwave irradiation, highlighting its advantages of excellent yields, high purity of compounds, the use of inexpensive solvents, and substantially reduced reaction times. nih.gov For instance, the synthesis of pyrimido[4,5-b]quinolines has been efficiently performed via a microwave-assisted intramolecular cyclization, offering high yields, mild reaction conditions, and an environmentally friendly procedure. nih.gov

| Precursor/Related Compound | Synthetic Method | Key Advantages | Reference |

| Halogenated 8-Hydroxyquinolines | Microwave-enhanced Friedländer synthesis | Catalyst-free, single-step, improved yields | nih.gov |

| Pyrimido[4,5-b]quinolines | Microwave-assisted intramolecular cyclization | High yields, mild conditions, environmentally friendly | nih.gov |

| Quinolinederivatives | Ugi one-pot four-component condensation under microwave irradiation | Excellent yields, high purity, short reaction time | nih.gov |

Catalyst-Free Synthesis:

The development of catalyst-free synthetic methods is a significant goal in green chemistry, as it eliminates the need for often toxic and expensive metal catalysts. An efficient, regioselective, and environmentally benign approach has been established for the synthesis of novel spiroquinoline derivatives through a multicomponent reaction of aryl aldehydes, Meldrum's acid, and amine derivatives under additive-free conditions in aqueous ethanol. nih.gov This method allows for the formation of complex molecular structures in a single step at room temperature. nih.gov While not directly applied to this compound, this demonstrates the potential for catalyst-free approaches in the synthesis of complex quinoline systems.

Biocatalysis:

Biocatalysis offers a highly selective and environmentally friendly approach to chemical synthesis. Enzymes can catalyze reactions under mild conditions with high specificity. In the context of quinoline synthesis, monoamine oxidase (MAO-N) biocatalysts have been used for the aromatization of 1,2,3,4-tetrahydroquinolines to their corresponding quinoline derivatives. acs.orgnih.gov However, studies have shown that tetrahydroquinolines bearing a halogen substituent (such as fluorine, chlorine, or bromine) on the aromatic ring were poorly converted by the enzyme. acs.orgnih.gov This suggests that the biocatalytic synthesis of halogenated quinolines like this compound using this specific enzymatic system may be challenging. Further research and enzyme engineering may be required to develop efficient biocatalytic routes for such compounds. mdpi.com

Flow chemistry has gained prominence as a safe, scalable, and efficient technology for chemical synthesis. nih.gov Continuous flow processes offer advantages such as improved heat and mass transfer, precise control over reaction parameters, and the ability to handle hazardous intermediates safely. acs.org

A continuous photochemical process has been developed for the synthesis of a series of quinoline products via an alkene isomerization and cyclocondensation cascade. researchgate.netvapourtec.com This method utilizes a high-power LED lamp in a flow reactor, which has been shown to generate the desired products with higher productivity and efficiency compared to traditional batch methods. researchgate.netvapourtec.com Furthermore, a continuous-flow strategy has been successfully developed for the safe and rapid synthesis of 3-cyanoquinolines from 2-(azidomethyl)-3-(aryl)prop-2-enenitriles. acs.orgacs.org This approach allows for the synthesis of previously unexplored quinolines with satisfactory yields within minutes. acs.orgacs.org

The synthesis of diversely substituted quinolines has also been achieved via a continuous flow nitro reduction followed by an intramolecular cyclocondensation sequence. researchgate.net These examples showcase the potential of flow chemistry to enable the efficient and scalable synthesis of a wide range of substituted quinolines, which could be adapted for the production of this compound.

| Synthesis Type | Method | Key Features | Reference |

| Photochemical Synthesis | Continuous flow with high-power LED | High productivity and efficiency | researchgate.netvapourtec.com |

| Radical Cyclization | Continuous flow for iminyl radical cyclization | Safe, scalable, and rapid | acs.orgacs.org |

| Nitro Reduction/Cyclocondensation | Continuous flow sequence | Synthesis of diverse substituted quinolines | researchgate.net |

Purification and Isolation Techniques for this compound

The purification and isolation of the final product are critical steps to ensure high purity. Common techniques employed for the purification of quinoline derivatives include column chromatography and recrystallization.

For the purification of related bromoquinoline compounds, column chromatography using silica gel is a frequently reported method. The choice of eluent is crucial for effective separation. For instance, in the synthesis of 4-bromoquinoline, the crude product was purified by silica gel column chromatography using a gradient of dichloromethane (B109758)/methanol. chemicalbook.com Similarly, the purification of a mixture of brominated methoxyquinolines was achieved by silica gel column chromatography with an eluent system of ethyl acetate/hexane.

Recrystallization is another common technique for purifying solid organic compounds. The selection of an appropriate solvent or solvent system is key to obtaining high-purity crystals. While specific recrystallization solvents for this compound are not detailed in the provided search results, the general principles of solubility and crystal lattice formation would guide the selection process.

The progress of reactions and the purity of the final products are typically monitored by thin-layer chromatography (TLC). nih.gov The structure and identity of the synthesized compounds are confirmed using various spectroscopic and spectrometric methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov

Derivatization Strategies and Analogue Development Based on 5 Bromo 8 Ethoxyquinoline Core Structure

Synthesis of C5-Substituted 8-Ethoxyquinoline (B73301) Analogues via Cross-Coupling Reactions

The bromine atom at the C5-position of 5-Bromo-8-ethoxyquinoline is a prime site for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are highly efficient in forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming C-C bonds by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net The Suzuki-Miyaura coupling of this compound with various arylboronic acids would yield 5-aryl-8-ethoxyquinoline derivatives. The reaction typically proceeds under mild conditions and tolerates a wide range of functional groups. nih.govorganic-chemistry.org The general scheme involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to afford the biaryl product. wikipedia.org

Sonogashira Coupling: To introduce alkynyl groups at the C5-position, the Sonogashira coupling is the reaction of choice. libretexts.orgunblog.fr This reaction involves the coupling of a terminal alkyne with the aryl bromide, catalyzed by a palladium complex and a copper(I) co-catalyst, in the presence of a base. libretexts.orgorganic-chemistry.org The resulting 5-alkynyl-8-ethoxyquinolines are valuable intermediates for further transformations or as final products with interesting electronic and structural properties. The reaction is known for its mild conditions and high efficiency. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction provides a means to introduce alkenyl substituents by coupling this compound with an alkene in the presence of a palladium catalyst and a base. rsc.orgdntb.gov.ua This reaction forms a new carbon-carbon bond between the C5-position of the quinoline (B57606) and a carbon of the alkene, leading to 5-alkenyl-8-ethoxyquinoline derivatives. nih.govresearchgate.net The Heck reaction is a versatile tool for the synthesis of substituted alkenes.

Below is a representative table of potential C-C cross-coupling reactions with this compound:

| Coupling Reaction | Reagents | Catalyst System | Product Type |

| Suzuki-Miyaura | Arylboronic acid, Base (e.g., K₂CO₃, Cs₂CO₃) | Pd(PPh₃)₄, Pd(dppf)Cl₂ | 5-Aryl-8-ethoxyquinoline |

| Sonogashira | Terminal alkyne, Base (e.g., Et₃N, piperidine) | Pd(PPh₃)₂Cl₂/CuI | 5-Alkynyl-8-ethoxyquinoline |

| Heck | Alkene, Base (e.g., Et₃N, K₂CO₃) | Pd(OAc)₂, PPh₃ | 5-Alkenyl-8-ethoxyquinoline |

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone for the formation of C-N bonds. wikipedia.orgacs.org It allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles. baranlab.orgacsgcipr.org A study on the closely related 5-bromo-8-benzyloxyquinoline demonstrated efficient coupling with various anilines using a Pd(OAc)₂ catalyst and sterically demanding phosphine (B1218219) ligands like Xantphos or DavePhos. researchgate.net The reaction conditions typically involve a strong base, such as sodium tert-butoxide (NaOt-Bu), and an aprotic solvent like toluene (B28343) at elevated temperatures. researchgate.net These conditions can be directly applied to this compound to synthesize a library of 5-amino-8-ethoxyquinoline derivatives.

The general mechanism of the Buchwald-Hartwig amination involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and subsequent reductive elimination to yield the arylamine product. libretexts.org

The following table summarizes the Buchwald-Hartwig amination of 5-bromo-8-benzyloxyquinoline with different anilines, which serves as a model for the derivatization of this compound. researchgate.net

| Amine | Ligand | Temperature (°C) | Time (h) | Yield (%) |

| Aniline (B41778) | Xantphos | 110-120 | 0.5 | 89 |

| N-methylaniline | DavePhos | 110-120 | 6 | 89 |

| 4-methoxyaniline | Xantphos | 150 | 24 | 78 |

Under similar conditions, C-O and C-S bonds can also be formed by coupling with alcohols, phenols, or thiols, although these reactions are less common for this specific substrate in the reviewed literature. wikipedia.org

Modifications at the C8-Ethoxy Group

The C8-alkoxy group is a key feature of the this compound scaffold, influencing its electronic properties and potential biological activity. Modifications at this position can be achieved through several synthetic routes.

The ethoxy group can be replaced by other alkoxy or aryloxy moieties, typically starting from the corresponding 8-hydroxyquinoline (B1678124) derivative. The synthesis of various 8-alkoxyquinolines can be achieved by O-alkylation of 5-bromo-8-hydroxyquinoline with different alkyl halides in the presence of a base. researchgate.net Conversely, O-dealkylation of the ethoxy group, for instance, through treatment with strong acids like HBr or Lewis acids like BBr₃, would yield 5-bromo-8-hydroxyquinoline, which can then be re-alkylated or arylated to introduce diverse substituents.

Instead of simple alkyl or aryl groups, functionalized alkyl chains can be introduced at the C8-oxygen. This can be accomplished by using alkylating agents bearing additional functional groups such as esters, nitriles, or protected amines. This strategy allows for the introduction of linkers for conjugation to other molecules or to modulate the physicochemical properties of the final compound.

Functionalization at Other Positions of the Quinoline Ring System

While the C5-position is readily functionalized via cross-coupling, other positions on the quinoline ring can also be modified to generate further structural diversity.

Electrophilic aromatic substitution reactions on the quinoline ring are influenced by the existing substituents. The ethoxy group at C8 is an activating, ortho-, para-directing group, while the bromine at C5 is a deactivating, ortho-, para-directing group. The pyridine (B92270) ring is generally deactivated towards electrophilic attack.

Halogenation: Further halogenation of this compound would likely occur at the C7-position, which is ortho to the activating ethoxy group. daneshyari.comnih.govnih.gov

Nitration: Nitration of 8-ethoxyquinoline is known to produce the 5-nitro derivative. chemicalbook.com Therefore, nitration of this compound could potentially lead to the introduction of a nitro group at the C7 position or replacement of the bromine at C5. The nitration of 8-hydroxyquinoline can lead to 5,7-dinitro-8-hydroxyquinoline. pw.edu.pl

Directed ortho-Metalation (DoM): The C8-alkoxy group can act as a directed metalation group (DMG), facilitating the deprotonation of the adjacent C7-position with a strong base like an alkyllithium reagent. organic-chemistry.orgwikipedia.org The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups specifically at the C7-position. unblog.frbaranlab.orgchem-station.com

These derivatization strategies highlight the versatility of this compound as a scaffold for generating a diverse library of novel quinoline derivatives for various applications.

Directed Functionalization via Lithiation or Similar Methods

Directed functionalization, particularly through lithiation, is a powerful strategy for introducing a wide range of substituents onto the this compound core with high regioselectivity. This method typically involves the generation of an organolithium intermediate, which then reacts with various electrophiles.

The primary pathway for lithiation of this compound is expected to be a halogen-metal exchange reaction. The carbon-bromine bond at the C5 position is the most likely site for this transformation. By treating the starting material with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures (typically -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF), the bromine atom can be swapped for a lithium atom. This generates the highly reactive intermediate, 5-lithio-8-ethoxyquinoline.

This lithiated species is a potent nucleophile and can react with a wide array of electrophilic reagents to install new functional groups at the C5 position. This approach allows for the precise and predictable synthesis of C5-substituted 8-ethoxyquinoline derivatives.

Another potential, though likely less favored, pathway is directed ortho-metalation (DoM). The 8-ethoxy group could, in principle, direct a lithium-hydrogen exchange at the adjacent C7 position. However, the kinetic preference for halogen-metal exchange at the C5-bromo position generally makes this the dominant reaction pathway.

Table 1: Potential Derivatization at the C5-Position via Lithiation

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Carbon dioxide | CO₂ (dry ice) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Formaldehyde (HCHO), Acetone ((CH₃)₂CO) | Hydroxymethyl (-CH₂OH), Hydroxypropyl (-C(OH)(CH₃)₂) |

| Alkyl halides | Methyl iodide (CH₃I) | Methyl (-CH₃) |

| Borates | Trimethyl borate (B1201080) (B(OCH₃)₃) | Boronic acid (-B(OH)₂) |

| Disulfides | Dimethyl disulfide (CH₃SSCH₃) | Methylthio (-SCH₃) |

The resulting functionalized products can serve as advanced intermediates for further synthetic transformations, greatly expanding the chemical space accessible from the this compound scaffold.

Design and Synthesis of Polymeric or Supramolecular Structures Incorporating this compound Units

The structural features of this compound make it an attractive building block, or monomer, for the construction of larger, highly organized molecular assemblies such as polymers and supramolecular structures. These materials can exhibit unique electronic, optical, or host-guest properties.

Covalent Polymerization: The bromine atom at the C5 position is a key handle for polymerization through transition-metal-catalyzed cross-coupling reactions. For example, Suzuki coupling with a diboronic acid or Sonogashira coupling with a di-alkyne could be used to create conjugated polymers. In these polymers, the quinoline units would be linked covalently, forming a rigid backbone with potentially interesting photophysical properties.

Supramolecular Assembly: The quinoline core itself provides sites for non-covalent interactions that can drive the self-assembly of supramolecular structures.

Metal Coordination: The nitrogen atom of the quinoline ring is a Lewis basic site that can coordinate to metal ions. By combining this compound (or its derivatives) with appropriate metal salts, it is possible to form coordination polymers or discrete metallo-supramolecular architectures like cages or helices.

Hydrogen Bonding and π–π Stacking: The aromatic quinoline system is capable of engaging in π–π stacking interactions, where the planar rings stack on top of each other. researchgate.net Furthermore, the ethoxy group can act as a hydrogen bond acceptor. researchgate.net These non-covalent forces can direct the assembly of molecules into well-defined one-, two-, or three-dimensional networks in the solid state.

Table 3: Strategies for Advanced Structures from this compound

| Assembly Strategy | Key Functional Site(s) | Connecting Linkage | Potential Structure |

|---|---|---|---|

| Covalent Polymerization | C5-Bromo | C-C bond (e.g., Suzuki, Sonogashira coupling) | Conjugated Polymers |

| Metal-Coordination | Quinoline Nitrogen | Metal-Ligand Coordination Bond | Coordination Polymers, Metallo-cages |

By leveraging these synthetic strategies, this compound can be incorporated into complex macromolecular and supramolecular systems, paving the way for the development of novel functional materials.

Advanced Spectroscopic and Structural Elucidation Techniques Applied to 5 Bromo 8 Ethoxyquinoline

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of 5-Bromo-8-ethoxyquinoline. By measuring the mass-to-charge ratio (m/z) to a high degree of decimal precision, HRMS can distinguish the compound's molecular formula, C₁₁H₁₀BrNO, from other potential formulas with the same nominal mass. The presence of a bromine atom is readily identified by the characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), provides insight into the compound's structure by breaking the molecule into smaller, charged fragments. For this compound, key fragmentation pathways would be expected to include:

Loss of an ethylene (B1197577) molecule: A common fragmentation for ethoxy groups, involving a McLafferty-type rearrangement, leading to a [M - C₂H₄]⁺· ion.

Loss of the entire ethoxy group: Cleavage of the C-O bond results in the formation of a [M - OC₂H₅]⁺ fragment.

Loss of a bromine atom: Cleavage of the C-Br bond would yield a [M - Br]⁺ fragment.

These fragmentation patterns help to confirm the presence and connectivity of the ethoxy and bromo substituents on the quinoline (B57606) core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. Through a combination of one-dimensional and two-dimensional experiments, the chemical environment, connectivity, and spatial relationships of all hydrogen and carbon atoms can be determined.

The ¹H NMR spectrum provides information about the number and type of protons in the molecule. For this compound, distinct signals are expected for the aromatic protons on the quinoline ring and the aliphatic protons of the ethoxy group. The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on the known spectra of closely related analogs like 5-bromo-8-methoxyquinoline (B186703) and standard substituent effects.

The key features in the ¹H NMR spectrum would be the characteristic triplet and quartet signals of the ethoxy group, alongside the coupled doublets and doublet of doublets for the five aromatic protons. In the ¹³C NMR spectrum, two aliphatic signals for the ethoxy group would appear upfield, while the nine aromatic carbons, including the two quaternary carbons C5 and C8, would resonate in the downfield region.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| ¹H NMR | ¹³C NMR | |||

|---|---|---|---|---|

| Position | Predicted δ (ppm) | Multiplicity | Position | Predicted δ (ppm) |

| H2 | ~8.9 | dd | C2 | ~150 |

| H3 | ~7.6 | dd | C3 | ~122 |

| H4 | ~8.6 | dd | C4 | ~134 |

| H6 | ~7.8 | d | C4a | ~140 |

| H7 | ~7.2 | d | C5 | ~115 |

| -OCH₂CH₃ | ~4.3 | q | C6 | ~131 |

| -OCH₂CH₃ | ~1.5 | t | C7 | ~110 |

| C8 | ~153 | |||

| C8a | ~128 | |||

| -OCH₂CH₃ | ~65 | |||

| -OCH₂CH₃ | ~15 |

Note: Chemical shifts (δ) are predicted values relative to TMS and may vary based on solvent and experimental conditions. Multiplicity: dd = doublet of doublets, d = doublet, q = quartet, t = triplet.

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. acs.orgacs.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between H2-H3, H3-H4, and H6-H7, confirming their positions on the quinoline ring. A correlation between the methylene (B1212753) (-OCH₂-) and methyl (-CH₃) protons of the ethoxy group would also be prominent.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton signal with the signal of the carbon atom to which it is directly attached. This allows for the direct assignment of carbon signals for all protonated carbons (C2, C3, C4, C6, C7, and the two carbons of the ethoxy group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically 2-3 bonds), which is crucial for identifying quaternary carbons and piecing the molecular fragments together. Key HMBC correlations would include the protons of the ethoxy group (-OCH₂-) to the C8 carbon, confirming the position of the substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of their bonding connectivity. A key NOESY correlation would be expected between the H7 proton and the methylene protons (-OCH₂-) of the ethoxy group at C8, providing definitive proof of the substituent's location.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups within a molecule by probing its vibrational modes. ksu.edu.saedinst.com While they are complementary, their selection rules differ: IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, while Raman is sensitive to vibrations that cause a change in polarizability. kurouskilab.com

For this compound, the spectra would be dominated by vibrations of the quinoline ring and the ethoxy substituent. Data from the analogous compound 5,7-dibromo-8-methoxyquinoline (B102607) shows characteristic IR absorptions for the quinoline system. researchgate.net A similar pattern would be expected for the title compound, with additional bands corresponding to the ethoxy group.

Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Primary Technique |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | IR & Raman |

| Aliphatic C-H Stretch (-CH₂, -CH₃) | 2980 - 2850 | IR & Raman |

| Aromatic C=C and C=N Stretch | 1600 - 1450 | IR & Raman |

| C-O-C Asymmetric Stretch (Ether) | 1275 - 1200 | IR |

| C-O-C Symmetric Stretch (Ether) | 1075 - 1020 | Raman |

| Aromatic C-Br Stretch | ~600 - 500 | IR & Raman |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Absorption Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The quinoline ring system is a chromophore that exhibits characteristic π → π* transitions. The absorption maxima (λ_max) and molar absorptivity are sensitive to the substituents on the ring. The spectrum of the parent compound, 8-hydroxyquinoline (B1678124), can be used as a reference. nist.gov The addition of the bromo and ethoxy groups to the quinoline core is expected to cause a bathochromic (red) shift in the absorption bands due to their electronic effects on the aromatic system.

X-ray Crystallography for Solid-State Molecular Structure Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself is not publicly available, detailed crystallographic data for the closely related compound 5,7-dibromo-8-methoxyquinoline has been reported. researchgate.net

This analog crystallizes in the monoclinic P2₁/c space group. researchgate.net Its quinoline ring system is essentially planar, and the crystal packing is stabilized by C—H···O hydrogen bonds and aromatic π–π stacking interactions. researchgate.net It is highly probable that this compound would exhibit similar structural features, including a planar quinoline core and comparable intermolecular packing forces.

Crystallographic Data for the Analog 5,7-Dibromo-8-methoxyquinoline researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₀H₇Br₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 16.158 |

| b (Å) | 3.9960 |

| c (Å) | 17.551 |

| β (°) | 115.316 |

| Volume (ų) | 1024.4 |

| Z | 4 |

Data from the crystallographic study of 5,7-dibromo-8-methoxyquinoline serves as a structural model. researchgate.net

Crystal Packing and Intermolecular Interactions

The supramolecular architecture of crystalline solids is dictated by a variety of non-covalent interactions that guide the assembly of molecules. For halogenated 8-alkoxyquinolines, the crystal packing is expected to be influenced by a combination of hydrogen bonds, π–π stacking, and potential halogen interactions.

Analysis of the analogue 5,7-Dibromo-8-methoxyquinoline reveals key interactions that are likely to be present in the crystal structure of this compound. researchgate.net In the crystal lattice of the methoxy (B1213986) analogue, molecules are linked into infinite chains by C—H⋯O hydrogen bonds. researchgate.net Aromatic π–π stacking interactions also play a significant role, with a reported centroid-to-centroid distance of 3.7659 (19) Å, contributing to the stabilization of the crystal structure. researchgate.net

For this compound, similar forces would be at play. The ethoxy group provides a hydrogen bond acceptor (the oxygen atom), while various aromatic C-H groups on the quinoline ring can act as donors. The planar quinoline core is conducive to π–π stacking, a common feature in aromatic compounds. Furthermore, the presence of a bromine atom introduces the possibility of halogen bonding (C—Br⋯N or C—Br⋯O) or other halogen-involved interactions, which are known to be significant directional forces in crystal engineering. rsc.orgmdpi.com

Table 1: Crystallographic Data for the Analogue 5,7-Dibromo-8-methoxyquinoline researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C10H7Br2NO |

| Molecular Weight | 316.99 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 16.158 (3) |

| b (Å) | 3.9960 (6) |

| c (Å) | 17.551 (3) |

| β (°) | 115.316 (5) |

| Volume (ų) | 1024.4 (3) |

| Z | 4 |

This data pertains to the analogue compound 5,7-Dibromo-8-methoxyquinoline and is presented to illustrate the expected crystallographic parameters.

Conformation Analysis in the Crystalline State

The conformation of this compound in its solid state is expected to be largely planar with respect to the quinoline ring system. The fused aromatic rings enforce a rigid, flat structure. The primary conformational flexibility arises from the ethoxy group at the 8-position.

In the structural study of 5,7-Dibromo-8-methoxyquinoline, the quinoline ring system is nearly planar, with a root-mean-square (r.m.s) deviation of 0.003 Å. researchgate.net The methoxy carbon atom, however, deviates from this plane by 1.204 (4) Å, indicating that the substituent is not perfectly coplanar with the ring. researchgate.net

A similar situation is anticipated for this compound. The ethyl group (–CH₂CH₃) offers more conformational freedom than a methyl group. The torsion angles around the C(8)–O bond and the O–CH₂ bond will define the orientation of the ethyl group relative to the quinoline plane. Steric hindrance and the optimization of intermolecular packing forces within the crystal will ultimately determine the preferred conformation, which is likely to involve the ethyl group being positioned out of the plane of the quinoline ring to minimize steric clash with adjacent atoms.

Advanced Hyphenated Techniques (e.g., LC-MS, GC-MS) for Purity Assessment and Reaction Monitoring

Advanced hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools for the analysis of synthetic organic compounds, including quinoline derivatives. They provide sensitive and selective methods for assessing purity, identifying impurities, and monitoring the progress of chemical reactions.

Reaction Monitoring: The synthesis of this compound, likely proceeding from 8-ethoxyquinoline (B73301) via electrophilic bromination, can be effectively monitored to determine reaction completion and identify the formation of byproducts (e.g., dibrominated species or isomers). While Thin-Layer Chromatography (TLC) is often used for rapid qualitative checks, GC-MS and LC-MS offer more definitive, quantitative insights. A small aliquot from the reaction mixture can be analyzed to track the disappearance of the starting material and the appearance of the product peak at its characteristic retention time and mass-to-charge ratio (m/z).

Purity Assessment: For purity assessment, LC-MS is particularly powerful. A high-performance liquid chromatography (HPLC) method, typically using a reversed-phase column (like a C18), can separate this compound from residual starting materials, reagents, and any side products. The mass spectrometer detector then provides confirmation of the identity of each separated peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition of the main product and its impurities with high accuracy. rsc.org

GC-MS Analysis: GC-MS is also a viable technique, given the likely volatility and thermal stability of this compound. In GC-MS, the fragmentation pattern (mass spectrum) generated by electron ionization (EI) provides a structural fingerprint of the molecule. For quinoline derivatives, characteristic fragmentation often involves the quinoline ring itself, and the pattern can help confirm the structure of the analyte. nih.govresearchgate.net

LC-MS/MS Analysis: For complex matrices or trace-level quantification, tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity. In this technique, a specific parent ion corresponding to the protonated molecule ([M+H]⁺) of this compound is selected and fragmented to produce characteristic daughter ions. Monitoring these specific transitions (Selected Reaction Monitoring, SRM) allows for highly selective detection and quantification, minimizing interference from other compounds. nih.gov

Table 2: Representative Parameters for Hyphenated Technique Analysis

| Technique | Parameter | Typical Conditions/Values |

|---|---|---|

| LC-MS | Column | Reversed-Phase C18 (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile (B52724) (with 0.1% Formic Acid) | |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | |

| GC-MS | Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

These parameters are illustrative and would require optimization for the specific analysis of this compound.

Computational Chemistry and Theoretical Investigations of 5 Bromo 8 Ethoxyquinoline

Reaction Mechanism Elucidation via Computational Modeling

No computational studies elucidating the reaction mechanisms involving 5-Bromo-8-ethoxyquinoline have been published. Theoretical chemistry is a powerful tool for investigating reaction pathways, transition states, and activation energies, but this level of investigation has not been documented for this specific molecule. smolecule.com

Transition State Search for Key Reactions

The study of chemical reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the quinoline (B57606) ring, necessitates the identification of transition states. A transition state (TS) is a specific, high-energy configuration along a reaction pathway that separates reactants from products. github.io Locating this first-order saddle point on the potential energy surface is crucial for understanding reaction mechanisms and calculating activation energies, which determine reaction rates. fiveable.me

For a molecule like this compound, a key reaction of interest would be its participation in cross-coupling reactions, where the bromine atom is substituted. A transition state search for such a reaction, for instance, a Suzuki-Miyaura coupling, would be performed using quantum mechanical methods like Density Functional Theory (DFT). The process involves starting with the geometries of the reactants and products and using algorithms to find the lowest energy path between them. ims.ac.jp The successful identification of a transition state is confirmed by a vibrational frequency analysis, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate (e.g., the breaking of the C-Br bond and the formation of a new C-C bond). github.io

Table 1: Hypothetical Transition State Search Parameters for a Nucleophilic Substitution Reaction of this compound

| Parameter | Description | Example Value/Method |

| Computational Method | The level of theory used to calculate the electronic structure. | DFT (B3LYP) |

| Basis Set | The set of functions used to build the molecular orbitals. | 6-31G(d,p) |

| Reactants | Starting materials for the reaction. | This compound, Nucleophile |

| Product | The final molecule formed after the reaction. | 5-Substituted-8-ethoxyquinoline |

| TS Search Algorithm | The algorithm used to locate the saddle point on the potential energy surface. | Berny Optimization, QST2/QST3 |

| Imaginary Frequency | The single negative frequency in the vibrational analysis that confirms a true transition state. | -250 cm⁻¹ |

| Activation Energy (Ea) | The energy barrier that must be overcome for the reaction to occur, calculated as E(TS) - E(Reactants). | 15 kcal/mol |

This table is illustrative and provides a representative example of the parameters and potential findings from a transition state search. Actual values would be derived from specific quantum chemistry calculations.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a multidimensional surface that describes the energy of a molecule or a system of molecules as a function of its geometry. libretexts.org For this compound, mapping the PES is essential for exploring its conformational landscape and understanding reaction dynamics. fiveable.melibretexts.org The PES reveals stable isomers (local minima), transition states (saddle points), and the energy barriers between them. fiveable.me

One important application of PES mapping for this compound would be to analyze the rotation around the C-O bond of the ethoxy group. This rotation defines different conformers with varying energies. By systematically changing the dihedral angle of the C-C-O-C bond and calculating the energy at each step, a one-dimensional PES can be generated. This profile would show the most stable (lowest energy) conformation of the ethoxy group and the energy barriers to rotation. Such studies help in understanding how the molecule's shape influences its interactions with other molecules, such as biological receptors.

Table 2: Illustrative Potential Energy Surface (PES) Data for Ethoxy Group Rotation in this compound

| Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Conformation Description |

| 0° | 3.5 | Eclipsed (High Energy) |

| 60° | 0.2 | Gauche |

| 120° | 3.8 | Eclipsed (High Energy) |

| 180° | 0.0 | Anti (Global Minimum) |

| 240° | 3.8 | Eclipsed (High Energy) |

| 300° | 0.2 | Gauche |

This table is a hypothetical representation of data obtained from a PES scan. The 'Anti' conformation, where the terminal methyl group is furthest from the quinoline ring, is typically the most stable.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions in Solution

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net For this compound, MD simulations provide detailed insights into its dynamic behavior, conformational flexibility, and interactions with solvent molecules, which are crucial for predicting its behavior in a biological environment. researchgate.netplos.org

In an MD simulation, the forces on each atom are calculated using a force field, and Newton's laws of motion are solved to predict the trajectory of the atoms. researchgate.net By simulating the compound in a box of explicit solvent molecules (e.g., water), one can analyze its conformational preferences. The molecule will not remain in a single static shape but will explore various conformations over time. nih.govmun.ca Analysis of the simulation trajectory can reveal the most populated conformational states and the transitions between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. mdpi.comlibretexts.org The simulation can quantify the formation and lifetime of hydrogen bonds between the quinoline nitrogen and water, as well as hydrophobic interactions involving the aromatic ring system. libretexts.org This information is critical for understanding solubility and how the molecule might interact with a biological target. mdpi.com

Table 3: Representative Data from a Molecular Dynamics Simulation of this compound in Water

| Simulation Parameter | Description | Typical Value/Finding |

| Simulation Time | The total duration of the simulation. | 100 nanoseconds (ns) |

| Solvent Model | The model used to represent water molecules. | TIP3P |

| Temperature | The temperature at which the simulation is run. | 300 K (physiological temperature) |

| Root Mean Square Deviation (RMSD) | A measure of the average change in displacement of atoms, indicating structural stability. | Stabilizes around 1.5 Å after initial equilibration. |

| Radial Distribution Function g(r) | Describes the probability of finding a solvent molecule at a certain distance from a specific atom. | Peak for water oxygen around the quinoline nitrogen, indicating hydrogen bonding potential. |

| Dominant Conformation | The most frequently observed conformation of the ethoxy group during the simulation. | Anti-conformation (consistent with PES scan). |

This table provides an illustrative summary of the setup and potential outcomes of an MD simulation study.

Quantitative Structure-Activity Relationship (QSAR) Studies on Chemical Activities of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. dergipark.org.tr For derivatives of this compound, QSAR studies are instrumental in guiding the synthesis of new analogues with enhanced therapeutic properties, such as antimicrobial or anticancer activity. nih.govmdpi.com

A QSAR study involves several steps. First, a set of derivatives with known biological activities (e.g., minimum inhibitory concentration, MIC) is selected. rsc.org For each derivative, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecule, including:

Electronic properties: Dipole moment, partial charges.

Hydrophobic properties: LogP (octanol-water partition coefficient).

Steric/Topological properties: Molecular weight, surface area, shape indices.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a mathematical model that correlates a combination of these descriptors with the observed biological activity. dergipark.org.tr A robust QSAR model can predict the activity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis and testing. rsc.org

Table 4: Hypothetical QSAR Data for a Series of this compound Derivatives

| Derivative Substitution (R) | LogP (Hydrophobicity) | Dipole Moment (Debye) | Molecular Weight ( g/mol ) | Observed Activity (log(1/MIC)) | Predicted Activity (log(1/MIC)) |

| -H (Parent Compound) | 3.8 | 2.1 | 252.1 | 4.2 | 4.1 |

| -CH3 | 4.2 | 2.0 | 266.1 | 4.5 | 4.6 |

| -Cl | 4.4 | 2.5 | 286.5 | 4.9 | 4.8 |

| -NH2 | 3.1 | 2.8 | 267.1 | 5.1 | 5.2 |

| -COOH | 3.3 | 3.5 | 296.1 | 3.8 | 3.7 |

This table is a simplified, illustrative example of a dataset used in a QSAR study. The goal is to derive an equation like: Predicted Activity = c0 + c1(LogP) + c2(Dipole Moment) + ... that can be used to screen new derivatives.

Non Clinical Applications and Functionalization Potentials of 5 Bromo 8 Ethoxyquinoline

Photophysical Probes and Sensors

The inherent fluorescent properties of the quinoline (B57606) scaffold make its derivatives, such as 5-Bromo-8-ethoxyquinoline, valuable in the creation of probes and sensors for chemical systems. These applications specifically exclude in vivo biological sensing.

While specific research detailing this compound for fluorescent tagging is not extensively documented in the provided results, the broader class of 8-hydroxyquinoline (B1678124) derivatives is widely used as fluorophores. nih.govepstem.net These molecules can be incorporated into larger systems to provide a fluorescent signal, enabling tracking and visualization within a chemical process. The principle relies on the fluorophore's ability to absorb and emit light, a property that can be modulated by its local environment. Chemical tagging systems, such as the SNAP-tag and Halo-tag, allow for the attachment of bright fluorophores to specific molecules of interest, a role that derivatives of 8-hydroxyquinoline are well-suited to fulfill due to their photophysical characteristics. nih.gov

The 8-hydroxyquinoline framework is a cornerstone in the design of fluorescent chemosensors for detecting metal ions and anions. nih.govx-mol.com These sensors operate through the formation of complexes between the quinoline derivative and the target ion, leading to a discernible change in the fluorescent signal, such as quenching or enhancement. sci-hub.se

Derivatives of 8-hydroxyquinoline have been successfully employed to create chemosensors for a wide array of metal cations, including Cu²⁺, Fe³⁺, Zn²⁺, Hg²⁺, and Al³⁺. nih.govresearchgate.netchemisgroup.us For instance, a synthesized quinoline derivative demonstrated the ability to act as a chemosensor for Cu²⁺ with a low limit of detection (LOD) of 0.66 µM. researchgate.net The design of these sensors often involves modifying the 8-hydroxyquinoline structure to enhance selectivity and sensitivity for a specific ion. The nitrogen and oxygen atoms within the 8-hydroxyquinoline moiety act as binding sites for metal ions, and this interaction alters the electronic properties of the molecule, thereby affecting its fluorescence. epstem.netsci-hub.se

Similarly, these compounds can be engineered to detect anions like fluoride (B91410) (F⁻) and cyanide (CN⁻). nih.govnih.gov Anion sensing often relies on the formation of hydrogen bonds between the sensor molecule and the anion, which perturbs the photophysical properties of the fluorophore. nih.gov

| Sensor Type | Target Ion/Molecule | Principle of Detection | Reference |

| Fluorescent Chemosensor | Metal Cations (e.g., Cu²⁺, Fe³⁺, Zn²⁺) | Complex formation leading to fluorescence quenching or enhancement. | nih.govsci-hub.seresearchgate.net |

| Fluorescent Chemosensor | Anions (e.g., F⁻, CN⁻) | Interaction (e.g., hydrogen bonding) causing a change in fluorescence. | nih.govnih.gov |

| pH Sensor | H⁺ | Reversible protonation of amine groups affecting luminescence color. | researchgate.net |

Precursor for Advanced Organic Synthesis

Brominated isoquinoline (B145761) derivatives are key intermediates in the synthesis of various organic compounds. google.com The bromination of 8-substituted quinolines, such as 8-methoxyquinoline (B1362559), has been shown to be regioselective, yielding the 5-bromo derivative as the primary product. acgpubs.org This regioselectivity is crucial for controlled and predictable synthetic pathways.

One of the most common applications for bromo-substituted quinolines is in Suzuki cross-coupling reactions. rroij.com This reaction allows for the formation of a carbon-carbon bond by coupling the bromoquinoline with an organoboron compound in the presence of a palladium catalyst. This method is widely used to synthesize 5-aryl-8-hydroxyquinoline derivatives, where the aryl group can be tailored to tune the electronic and photophysical properties of the final molecule. rroij.com Prior to the coupling reaction, the hydroxyl group at the 8-position is typically protected, for instance, as an ethoxy or benzyl (B1604629) ether, which can be later removed if necessary. rroij.com

Applications in Analytical Chemistry

Beyond sensing, 8-hydroxyquinoline derivatives have established roles in classical analytical chemistry, excluding in vivo diagnostics.

The ability of 8-hydroxyquinoline and its derivatives to form stable, colored complexes with a wide range of metal ions makes them excellent reagents for spectrophotometric analysis. nih.gov The formation of these metal complexes leads to a change in the absorption spectrum of the solution, which can be measured to determine the concentration of the metal ion. This method provides a simple and cost-effective way to quantify metal ions in various non-biological samples. The selectivity of the reagent for different metal ions can be controlled by adjusting the pH of the solution.

While direct evidence for the use of this compound as a stationary phase in chromatography is limited in the provided search results, the general properties of quinoline derivatives suggest their potential in this area. The aromatic and polar nature of the quinoline ring system could be exploited to create stationary phases for high-performance liquid chromatography (HPLC) or gas chromatography (GC). These stationary phases could offer unique selectivity for the separation of various analytes based on interactions such as π-π stacking, dipole-dipole interactions, and hydrogen bonding. The functional groups on the quinoline ring could be further modified to tailor the separation characteristics for specific applications.

Future Directions and Emerging Research Avenues for 5 Bromo 8 Ethoxyquinoline

Exploration of Novel Sustainable Synthesis Pathways

The future synthesis of 5-Bromo-8-ethoxyquinoline and its derivatives is expected to pivot towards green and sustainable methodologies, minimizing environmental impact and improving efficiency. Traditional multi-step syntheses often rely on harsh conditions and hazardous reagents. nih.gov Modern approaches aim to circumvent these issues.

Future research will likely focus on two main strategies:

Greener Core Synthesis: Developing sustainable methods to construct the substituted quinoline (B57606) ring system directly. This involves adapting classic name reactions like the Friedländer, Skraup, or Doebner-von Miller syntheses to more eco-friendly conditions. ijpsjournal.comacs.org Key areas of exploration include the use of nanocatalysts (e.g., based on Fe, Ni, or Cu), which offer high efficiency and recyclability, and the use of benign solvents like water or ethanol. nih.govacs.org One-pot, multicomponent reactions are particularly promising as they increase atom economy and reduce waste by combining several synthetic steps into a single operation. rsc.org

Sustainable Functionalization: Investigating eco-friendly methods for the bromination and etherification steps. For instance, the direct bromination of 8-ethoxyquinoline (B73301) could be optimized using milder brominating agents than elemental bromine or by employing catalytic systems that improve regioselectivity and reduce byproducts.

| Parameter | Traditional Synthesis | Emerging Sustainable Synthesis |

|---|---|---|

| Catalysts | Strong mineral acids (e.g., H₂SO₄), stoichiometric Lewis acids | Reusable nanocatalysts, solid acids, enzymes nih.gov |

| Solvents | Hazardous organic solvents (e.g., nitrobenzene) | Water, ethanol, ionic liquids, or solvent-free conditions acs.org |

| Energy Source | High-temperature conventional heating | Microwave irradiation, ultrasonic energy nih.gov |

| Efficiency | Often multi-step, lower atom economy, significant byproducts | One-pot multicomponent reactions, high atom economy rsc.org |

Discovery of Unprecedented Reactivity and Transformation Mechanisms

The this compound scaffold possesses distinct reactive sites that invite further exploration. The bromine atom at the C-5 position is a prime functional handle for a variety of transition-metal-catalyzed cross-coupling reactions. Future research will focus on leveraging this site for carbon-carbon and carbon-heteroatom bond formation, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. rroij.com

Development of Highly Functionalized and Tunable this compound Derivatives for Specific Material or Catalytic Applications

A major frontier for this compound research lies in its use as a building block for advanced functional materials. The parent 8-hydroxyquinoline (B1678124) (8-HQ) scaffold is renowned for its role in organic light-emitting diodes (OLEDs) and fluorescent sensors, primarily due to its excellent metal-chelating ability and charge-transport properties. scispace.commdpi.com

Future work should focus on creating libraries of derivatives by modifying the C-5 position. By replacing the bromine atom with various aromatic, heteroaromatic, or electronically active groups via cross-coupling reactions, researchers can systematically tune the molecule's photophysical and electronic properties. The length and nature of the alkoxy chain at the C-8 position could also be varied (e.g., replacing ethoxy with longer or more complex chains) to fine-tune solubility, solid-state packing, and thin-film morphology. nih.gov These tunable derivatives could find applications as:

Electron Transport Materials (ETMs): For use in OLEDs and organic solar cells, where efficient charge transport is critical. nih.gov

Fluorescent Chemosensors: For the selective detection of specific metal ions. rroij.com

Ligands in Homogeneous Catalysis: The bidentate N,O-chelation site is ideal for coordinating to metal centers, creating novel catalysts for organic transformations.

Integration of this compound into Nanoscale Architectures

The integration of this compound into well-defined nanoscale structures is a promising direction for creating materials with emergent properties. Its rigid structure and multiple functional sites make it an ideal candidate for constructing complex supramolecular and macromolecular systems.

Emerging research could explore its use as a key component in:

Nanoscale Metal-Organic Frameworks (NMOFs) and Coordination Polymers (NCPs): The quinoline's nitrogen and the ethoxy's oxygen can act as a bidentate ligand to coordinate with metal ions, forming extended, porous frameworks. acs.org The bromine atom provides a site for post-synthetic modification, allowing the chemical properties of the NMOF's pores to be tailored for specific applications in gas storage or heterogeneous catalysis.

Functionalized Nanoparticles: The molecule could be grafted onto the surface of inorganic nanoparticles (e.g., silica, gold, or quantum dots) to impart specific functionalities, such as fluorescence or metal-ion sensing capabilities.

Organic Semiconductors: As a component in thin-film organic electronic devices, where its properties can be tuned for optimal performance in transistors or photodetectors. mdpi.com

Advanced Theoretical and Computational Studies for Predictive Design and Reaction Optimization

Computational chemistry, particularly Density Functional Theory (DFT), will be an indispensable tool for accelerating research on this compound. rsc.org Advanced theoretical studies can provide deep insights into the molecule's structure, properties, and reactivity, enabling a more rational approach to experimental design.

Future computational efforts should focus on:

Predicting Electronic and Photophysical Properties: DFT and Time-Dependent DFT (TD-DFT) calculations can predict key parameters like HOMO-LUMO energy gaps, absorption and emission spectra, and charge distribution. rsc.orgnih.gov This allows for the in-silico screening of potential derivatives for materials applications (e.g., in OLEDs) before undertaking complex synthesis.

Modeling Reaction Mechanisms: Computational modeling can elucidate the mechanisms of synthetic transformations, such as cross-coupling reactions at the C-5 position. nih.gov This understanding can help optimize reaction conditions (catalyst, solvent, temperature) to maximize yield and minimize byproducts.

Designing Supramolecular Assemblies: Molecular dynamics simulations can predict how derivatives of this compound will self-assemble in the solid state or in solution, which is crucial for designing crystalline materials and NMOFs.

| Calculated Parameter | Definition | Application in Predictive Design |

|---|---|---|

| HOMO-LUMO Gap | Energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. | Predicts electronic excitability, chemical reactivity, and kinetic stability; crucial for designing semiconductors and dyes. rsc.org |

| Molecular Electrostatic Potential (MEP) | A 3D map of charge distribution showing electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | Identifies sites for electrophilic and nucleophilic attack, predicting reactivity and intermolecular interactions. nih.gov |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, intermolecular forces, and solid-state packing. |

| Binding Energy | The energy required to separate a molecular system into its constituent parts. | Predicts the stability of metal-ligand complexes for chemosensors or catalysts. nih.gov |

Potential for New Applications in Niche Chemical Fields

Beyond the major areas of OLEDs and catalysis, the unique properties of this compound could be harnessed in several other niche chemical fields. Future exploratory research could uncover its potential in:

Electrochromic Materials: Derivatives with extended π-conjugated systems, synthesized via C-5 functionalization, could exhibit changes in color upon the application of an electrical potential, making them suitable for smart windows or displays.

Specialized Metal Extraction: The 8-alkoxyquinoline core is a known metal chelator. scispace.com Research could focus on developing polymer-supported derivatives for the selective extraction and recovery of valuable or heavy metal ions from industrial process streams.

Building Blocks for Complex Macrocycles: The rigid quinoline core and the reactive bromine handle make it an excellent starting point for the synthesis of complex macrocyclic hosts for molecular recognition and sensing applications.

By pursuing these research avenues, the scientific community can unlock the full potential of this compound as a versatile platform for chemical innovation, leading to the development of novel materials and technologies.

Q & A

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Precursor | 8-Ethoxyquinoline | |

| Brominating Agent | NBS (1.2 equiv) | |

| Solvent | Acetic acid/chloroform | |

| Purification | Column chromatography | |

| Yield | 65–75% |

Q. Table 2. Comparative Biological Activities of Quinoline Derivatives

| Compound | Biological Activity | Assay Type | Reference |

|---|---|---|---|

| This compound | Antimicrobial (hypothetical) | Broth dilution | |

| 4-Bromo-8-methoxyquinoline | Radiopharmaceutical (PET) | Radiolabeling | |

| 5-Bromo-2-chloroquinoline | Anticancer | MTT assay |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。